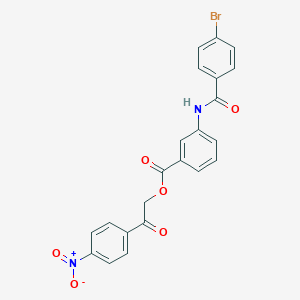
2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE is an organic compound that features a complex structure with both nitro and bromobenzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the nitrophenyl oxoethyl ester: This can be achieved by reacting 4-nitrobenzaldehyde with ethyl oxalyl chloride in the presence of a base such as pyridine.
Coupling with 4-bromobenzoyl chloride: The intermediate product is then reacted with 4-bromobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product would be the corresponding amino derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(4-NITROPHENYL)-2-OXOETHYL 3-(4-BROMOBENZAMIDO)BENZOATE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The nitro and bromobenzoyl groups could play crucial roles in binding to the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl benzoate: Lacks the bromobenzoyl group, making it less versatile in substitution reactions.
2-(4-Aminophenyl)-2-oxoethyl 3-[(4-bromobenzoyl)amino]benzoate: The amino group could make it more reactive in certain biological applications.
Properties
Molecular Formula |
C22H15BrN2O6 |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-[(4-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H15BrN2O6/c23-17-8-4-15(5-9-17)21(27)24-18-3-1-2-16(12-18)22(28)31-13-20(26)14-6-10-19(11-7-14)25(29)30/h1-12H,13H2,(H,24,27) |
InChI Key |
JQCMWWDCZRHMHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B341570.png)
![3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B341571.png)
![3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B341572.png)
![2-Oxo-2-phenylethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B341573.png)

![2-(4-Chlorophenyl)-2-oxoethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341579.png)
![2-Oxo-2-phenylethyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B341580.png)
![Propan-2-yl 4-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341581.png)
![Propyl 4-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341582.png)
![2-Oxo-2-phenylethyl 4-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341583.png)
![1,8-Dibromo-17-[4-(pyridin-4-ylmethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B341584.png)



